3-(Boc-amino)pyrrolidine Hydrochloride
Description
Significance of Pyrrolidine (B122466) Scaffolds in Advanced Chemical Synthesis
Pyrrolidine rings are a common structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. researchgate.netnih.gov Their prevalence stems from their unique three-dimensional structure, which arises from the sp³-hybridized carbon atoms within the non-planar ring. researchgate.netnih.govnih.gov This non-planarity, often referred to as "pseudorotation," allows for a greater exploration of three-dimensional space compared to their flat aromatic counterparts. researchgate.netnih.govnih.gov The ability to introduce various substituents onto the pyrrolidine ring with precise stereochemical control makes it an attractive scaffold for designing molecules with specific biological activities or material properties. nih.gov In drug discovery, for instance, the pyrrolidine core can serve as a rigid framework to orient functional groups in a way that maximizes their interaction with biological targets like enzymes and receptors. researchgate.netnih.govnih.gov
Role of Protective Groups in Amine Chemistry
In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from participating in a reaction at an undesired stage. This is the role of a protecting group. For amines, which are nucleophilic and basic, protection is a common strategy to control their reactivity.
Strategic Application of the tert-Butoxycarbonyl (Boc) Group
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. wikipedia.orgjk-sci.com Its popularity is due to its ease of introduction, typically by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), and its stability under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions. jk-sci.comtotal-synthesis.comnih.gov The Boc group can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in methanol, which often leaves other acid-sensitive functional groups intact. wikipedia.orgjk-sci.com This orthogonality to other common protecting groups, like Fmoc (removed by base) and Cbz (removed by hydrogenation), makes the Boc group a powerful tool in complex synthetic strategies, such as in peptide synthesis. total-synthesis.comnumberanalytics.com
Significance of the Hydrochloride Salt Form in Synthetic and Handling Procedures
Amines are often converted to their hydrochloride salts for several practical reasons. The salt form is typically a crystalline solid, which is easier to handle, purify, and store compared to the often liquid or oily free base. stackexchange.comyoutube.com The formation of the hydrochloride salt increases the water solubility of the amine, which can be advantageous in certain reaction conditions and is particularly important for pharmaceutical applications to enhance bioavailability. stackexchange.comspectroscopyonline.com From a synthetic standpoint, the hydrochloride salt can be seen as a protected form of the amine, as the protonated ammonium (B1175870) species is less nucleophilic than the free amine. The free amine can be easily regenerated by treatment with a base. youtube.com In some reactions, amine hydrochloride salts can even act as bifunctional reagents. rsc.org
Chiral Pyrrolidine Derivatives in Asymmetric Synthesis
Asymmetric synthesis is a field of chemistry focused on the selective production of one enantiomer or diastereomer of a chiral molecule. Chiral pyrrolidine derivatives are highly valued as catalysts and building blocks in this field. nih.gov
Enantiomeric Purity and Stereochemical Specificity in Research Applications
Many biologically active molecules are chiral, and often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even harmful. Therefore, achieving high enantiomeric purity is a critical aspect of modern drug development. Chiral pyrrolidine derivatives, including 3-(Boc-amino)pyrrolidine hydrochloride, are used to introduce and control stereochemistry during a synthesis. For example, they can be used as chiral ligands in metal-catalyzed reactions or as organocatalysts to facilitate enantioselective transformations. nih.govjst.go.jp The specific stereoisomer of the pyrrolidine derivative used will dictate the stereochemical outcome of the reaction.
Impact of Chiral Centers on Molecular Interactions
The presence of chiral centers in a molecule dictates its three-dimensional shape. In the context of biological systems, this shape is crucial for molecular recognition. Enzymes and receptors are themselves chiral, and they will interact differently with different enantiomers of a substrate or ligand. researchgate.netnih.gov The substituents on a chiral pyrrolidine ring create a specific chiral environment that can influence how the molecule binds to a biological target or how it catalyzes a reaction. nih.gov By carefully selecting the stereochemistry of the pyrrolidine derivative, chemists can fine-tune these molecular interactions to achieve a desired biological response or catalytic outcome. researchgate.netnih.gov
Data Tables
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₉H₁₉ClN₂O₂ |
| Molar Mass | 222.71 g/mol |
| Appearance | White to off-white crystalline powder |
Note: The data in this table is representative and may vary slightly depending on the specific supplier and purity.
Table 2: Common Reagents in the Chemistry of this compound
| Reagent | Function |
|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Introduction of the Boc protecting group |
| Trifluoroacetic acid (TFA) | Removal of the Boc protecting group |
| Hydrochloric acid (HCl) | Salt formation and Boc group removal |
| Triethylamine (B128534) (Et₃N) | Base for Boc protection and other reactions |
Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl N-pyrrolidin-3-ylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-4-5-10-6-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIZWZJKNFDMPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662448 | |
| Record name | tert-Butyl pyrrolidin-3-ylcarbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188263-72-0, 874784-09-5 | |
| Record name | Carbamic acid, N-3-pyrrolidinyl-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188263-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl pyrrolidin-3-ylcarbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Boc Amino Pyrrolidine Hydrochloride
Stereoselective Synthesis Routes to Enantiopure 3-(Boc-amino)pyrrolidine Hydrochloride
Achieving enantiopurity is often the primary challenge in the synthesis of chiral molecules. Several distinct approaches have been developed to produce specific enantiomers of 3-(Boc-amino)pyrrolidine.
A common and effective strategy for synthesizing enantiopure pyrrolidine (B122466) derivatives involves starting with an already optically pure cyclic source. mdpi.com The "chiral pool" provides readily available and inexpensive starting materials, such as the amino acids L-proline and D-proline, or their derivatives like 4-hydroxyproline. mdpi.comnih.gov These scaffolds possess a predefined stereocenter, which can be elaborated through a sequence of chemical transformations to install the desired functionality at the 3-position.
For instance, a synthetic route can commence from (S)-proline, leveraging its inherent chirality to guide the stereochemical outcome of subsequent reactions. mdpi.com Another approach utilizes 2,3-O-iso-propylidene-D-erythronolactol as a chiral starting material to construct the pyrrolidine ring system with high stereocontrol. nih.gov The functionalization of these pre-existing chiral frameworks allows for the introduction of an amino group at the C-3 position, which is then protected with a tert-butyloxycarbonyl (Boc) group to yield the target compound. mdpi.com This strategy's success hinges on carrying out the transformations without compromising the initial stereocenter's integrity.
Biocatalysis offers a powerful and green alternative to traditional chemical methods for asymmetric synthesis. pharmasalmanac.com Enzymes operate with high stereo- and regioselectivity under mild conditions, making them ideal for producing enantiomerically pure compounds. pharmasalmanac.com
Several enzymatic strategies can be applied to generate chiral pyrrolidine precursors:
Kinetic Resolution: In this approach, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate or the enantiopure product. nih.gov For example, lipases or esterases can be used for the enantioselective hydrolysis of a racemic N-protected 3-acetoxypyrrolidine. cabidigitallibrary.org
Desymmetrization: Enzymes can selectively modify one of two enantiotopic groups in a prochiral or meso compound, creating a chiral center with high enantiomeric excess. pharmasalmanac.com The asymmetric mono-hydrolysis of a prochiral diester is an example of this strategy, which can theoretically achieve a 100% yield of the chiral product. pharmasalmanac.com
Asymmetric Reduction: Engineered reductases, such as ene reductases (EREDs) or imine reductases (IREDs), can stereoselectively reduce a double bond or an imine to create a chiral center. nih.govrsc.org A one-pot cascade involving an ERED and an IRED has been shown to produce chiral amines with excellent enantiomeric excess (ee). rsc.org
These chemo-enzymatic methods provide access to optically pure intermediates that can be converted to the final this compound. pharmasalmanac.comresearchgate.net
A highly effective method for the enantioselective functionalization of N-Boc heterocycles is asymmetric deprotonation followed by electrophilic trapping. whiterose.ac.uk This strategy has been successfully applied to N-Boc pyrrolidine. acs.orgnih.gov The process involves the use of a strong organolithium base, typically sec-butyllithium (B1581126) (s-BuLi), complexed with a chiral diamine ligand. whiterose.ac.uk (-)-Sparteine has historically been the most important chiral ligand for this purpose. whiterose.ac.uk
The s-BuLi/(-)-sparteine complex acts as a chiral base, selectively removing a proton from one of the enantiotopic α-positions of the N-Boc pyrrolidine. whiterose.ac.uk This deprotonation occurs at low temperatures (typically -78 °C, though it can proceed at temperatures up to -20 °C) to generate a configurationally stable, enantioenriched organolithium intermediate. acs.orgnih.gov Subsequent quenching of this intermediate with a suitable electrophile introduces a substituent at the α-position with retention of configuration. whiterose.ac.uk While this method directly functionalizes the 2-position, further synthetic manipulations can lead to 3-substituted pyrrolidines. A key finding is that lithiated thiopivalamides, unlike N-Boc heterocycles, are configurationally unstable at -78 °C, which highlights the importance of the protecting group in controlling stereochemistry. nih.gov
Table 1: Asymmetric Lithiation-Trapping of N-Boc Pyrrolidine This interactive table summarizes representative results from asymmetric lithiation-trapping reactions.
| Chiral Ligand | Temperature (°C) | Electrophile | Yield (%) | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|---|
| (-)-Sparteine | -78 | Me₃SiCl | 76 | 98:2 | whiterose.ac.uk |
| (-)-Sparteine | -20 | Various | 47-95 | up to 93:7 | acs.orgnih.gov |
General Synthetic Protocols for this compound and Related Analogs
Beyond stereoselective routes, general protocols for the final steps of the synthesis are crucial for efficiency and purity.
The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups used in organic synthesis. fishersci.co.uk Its installation on the 3-amino group of a pyrrolidine precursor is a key step. The protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukorganic-chemistry.org
The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. commonorganicchemistry.com A base, such as triethylamine (B128534) (TEA), 4-dimethylaminopyridine (B28879) (DMAP), or sodium bicarbonate, is used to neutralize the protonated amine formed during the reaction. fishersci.co.ukcommonorganicchemistry.com The reaction is versatile and can be performed under various conditions, often in solvents like water, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) at room temperature. fishersci.co.uk The byproducts of the reaction are carbon dioxide and tert-butanol, which are easily removed. commonorganicchemistry.com The Boc group is valued for its stability towards most nucleophiles and bases, allowing for selective manipulation of other functional groups in the molecule. organic-chemistry.org
Maintaining the stereochemical integrity of chiral centers is paramount throughout any synthetic sequence. Racemization, the conversion of an enantiopure compound into a mixture of enantiomers, can occur under various conditions, particularly when a stereocenter is adjacent to an activating group.
In the context of synthesizing chiral pyrrolidines, several factors must be considered:
Intermediate Stability: As seen in asymmetric lithiation, the configurational stability of chiral intermediates is crucial. nih.gov If the lithiated intermediate epimerizes faster than it is trapped by the electrophile, a loss of enantiopurity will result. whiterose.ac.uk
Reaction Conditions: Harsh reaction conditions, such as strong acids, strong bases, or high temperatures, can promote racemization. The use of strong reducing conditions to remove certain protecting groups (e.g., a benzyl (B1604629) group) has been shown to be problematic and can limit the compatibility with other functional groups. nih.gov
Coupling Reagents: When synthesizing derivatives that involve creating new bonds (e.g., amide bonds), the choice of coupling reagent is critical. The development of racemization-free coupling reagents, such as those used in peptide synthesis, provides a valuable toolkit for preserving chirality. rsc.org These reagents are designed to activate carboxylic acids for coupling without forming intermediates (like oxazolones) that are prone to racemization. rsc.org
By carefully selecting protecting groups, reaction conditions, and reagents, chemists can minimize the risk of racemization and ensure the synthesis of the desired enantiomer of this compound with high optical purity. The final step typically involves treating the Boc-protected amine with hydrochloric acid in a suitable solvent to form the stable hydrochloride salt. nih.gov
Optimization of Reaction Conditions and Stoichiometric Control
The successful synthesis of pyrrolidine derivatives is highly dependent on the fine-tuning of reaction parameters and the precise control of reactant ratios. Key variables that are often optimized include temperature, solvent, catalyst, and the molar equivalents of reagents.
For instance, in the synthesis of (S)-3-aminopyrrolidine dihydrochloride (B599025) from (R)-3-hydroxypyrrolidine hydrochloride, specific stoichiometric control is crucial for high-yield outcomes. google.com The protection step, involving the reaction with Di-tert-butyl dicarbonate ((Boc)₂O), is typically performed using 1 to 1.5 molar equivalents of the protecting agent. google.com Similarly, the subsequent sulfonylation of the hydroxyl group often employs 1 to 1.5 molar equivalents of an agent like methanesulfonyl chloride. google.com
The choice of solvent and temperature also plays a critical role. Dichloromethane (B109758) is often a preferred solvent for the Boc-protection step, with optimal temperatures ranging from -10 to 20°C, and more specifically between 0 and 10°C. google.com The quantity of solvent is also considered, with typical ranges being 10 to 50 ml per gram of the starting hydroxypyrrolidine hydrochloride. google.com Furthermore, the use of an acid-binding agent, such as an organic base like triethylamine, is essential to neutralize the acid generated during the reaction. The stoichiometry of this base is typically 2 to 4 times the molar amount of the starting pyrrolidine salt to drive the reaction to completion. google.com
The following interactive table summarizes the typical reaction parameters that are optimized for the synthesis of protected aminopyrrolidine intermediates.
| Parameter | Typical Range/Value | Purpose | Source(s) |
| (Boc)₂O Stoichiometry | 1.0–1.5 eq. | Protection of the amino group | google.com |
| Methanesulfonyl Chloride Stoichiometry | 1.0–1.5 eq. | Activation of hydroxyl group for substitution | google.com |
| Base Stoichiometry (e.g., Triethylamine) | 2.0–4.0 eq. | Neutralize generated acid | google.com |
| Reaction Temperature | 0–10 °C | Control reaction rate and minimize side products | google.com |
| Solvent | Dichloromethane | Provide a suitable reaction medium | google.com |
Derivatization Strategies for Functionalization of the Pyrrolidine Ring
The pyrrolidine ring is a versatile scaffold that can be functionalized to create a diverse array of complex molecules with potential biological activity. nih.gov Derivatization often begins with a protected form, such as 3-(Boc-amino)pyrrolidine, to selectively modify specific positions on the ring.
Nucleophilic Substitution Reactions with Protected Aminopyrrolidine Derivatives
Nucleophilic substitution is a fundamental strategy for introducing new functional groups onto the pyrrolidine ring. This typically involves converting a hydroxyl group into a good leaving group, such as a sulfonate ester (e.g., mesylate or tosylate), which can then be displaced by a variety of nucleophiles.
A key example is the synthesis of (S)-3-aminopyrrolidine from (R)-3-hydroxypyrrolidine. google.com After protecting the ring nitrogen with a Boc group, the hydroxyl group is sulfonylated. This is followed by an Sₙ2 reaction with a nucleophile like sodium azide (B81097), which results in an inversion of stereochemistry at that carbon center. google.com The resulting azide can then be reduced to the desired primary amine. This method highlights how nucleophilic substitution can be used to install nitrogen-containing functional groups with stereochemical control. google.com
The following table provides examples of nucleophiles used in the derivatization of the pyrrolidine ring.
| Nucleophile | Reagent Example | Resulting Functional Group | Source(s) |
| Azide | Sodium Azide (NaN₃) | Azide (-N₃), reducible to Amine (-NH₂) | google.com |
| Amines | Primary/Secondary Amines | Substituted Amines | nih.gov |
| Halides | Sodium Iodide (NaI) | Iodo-pyrrolidine | |
| Cyanide | Sodium Cyanide (NaCN) | Cyano-pyrrolidine |
Carbonyl Reduction and Functional Group Transformations
Carbonyl reduction is a powerful tool for creating stereocenters and introducing new functionalities in pyrrolidine derivatives. wikipedia.org This can involve the reduction of ketones, aldehydes, esters, or amides.
Heterogeneous catalytic hydrogenation is a common method for the reduction of substituted pyrrole (B145914) rings to yield highly functionalized pyrrolidines. acs.org For instance, the hydrogenation of a pyrrole with an α-ketoester substituent can lead to the reduction of both the ketone and the pyrrole ring, often with high diastereoselectivity, creating up to four new stereocenters in a single step. acs.org Rhodium-on-alumina is one catalyst used for such transformations. acs.org
Reductions can also be performed on functional groups attached to the pyrrolidine ring. The reduction of a lactam (a cyclic amide) within a pyrrolidine-containing structure can be achieved using reagents like borane (B79455) in tetrahydrofuran (THF), yielding a secondary amine. nih.gov Similarly, carboxylic acid esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.govwikipedia.org These transformations are crucial for converting readily available starting materials into more complex and synthetically useful intermediates. nih.gov
This interactive table illustrates various carbonyl reduction transformations relevant to pyrrolidine chemistry.
| Starting Functional Group | Reducing Agent(s) | Product Functional Group | Source(s) |
| α-Ketoester on Pyrrole | H₂, Rhodium-on-Alumina | Alcohol and Saturated Pyrrolidine | acs.org |
| Lactam (Cyclic Amide) | Borane (DMS·BH₃) | Cyclic Amine | nih.gov |
| Carboxylic Acid Ester | Lithium Aluminum Hydride (LiAlH₄) | Alcohol | nih.govwikipedia.org |
| Pyrrolidine-2-carboxamide | Lithium Aluminum Hydride (LiAlH₄) | Pyrrolidin-2-ylmethanamine | nih.gov |
Formation of Complex Cyclic Structures via Condensation Reactions
Condensation reactions are a class of reactions where two molecules combine to form a larger molecule, typically with the loss of a small molecule such as water. libretexts.org These reactions are instrumental in building complex, fused heterocyclic systems using aminopyrrolidine derivatives as key building blocks.
For example, (S)-3-(Boc-amino)pyrrolidine serves as a building block for preparing 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine (B3350098) derivatives. sigmaaldrich.com This involves a series of reactions that ultimately fuse a pyrimidine (B1678525) ring system onto the pyrrolidine core. Another strategy involves the intramolecular cyclization of β-ketoenamides derived from N-protected proline derivatives to afford pyridin-4-one structures fused to the pyrrolidine ring. researchgate.net
Domino reactions, where a single synthetic operation triggers a cascade of bond-forming events, are particularly efficient. A domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines can produce complex pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. beilstein-journals.org Similarly, condensation of 3-pyrroline (B95000) with a ketone like cyclohexanone (B45756) can lead to the formation of an N-arylpyrrole. nih.gov These methods demonstrate the utility of pyrrolidine synthons in constructing intricate molecular architectures.
The table below showcases examples of complex structures formed from condensation reactions involving pyrrolidine or related precursors.
| Reactant(s) | Reaction Type | Resulting Complex Structure | Source(s) |
| (S)-3-(Boc-amino)pyrrolidine + other precursors | Multi-step condensation | Pyrido[3,4-d]pyrimidines | sigmaaldrich.com |
| Alkynylated Uracils + Anilines | Domino C-N coupling/hydroamination | Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones | beilstein-journals.org |
| N-protected Proline derivatives + β-ketoenamides | Intramolecular cyclization | Pyridin-4-one derivatives | researchgate.net |
| 3-Pyrroline + Cyclohexanone | Condensation/Aromatization | N-cyclohexylpyrrole | nih.gov |
Mechanistic Investigations and Reaction Pathway Elucidation
Studies on the Role of the Boc Protecting Group in Reaction Selectivity
The tert-butoxycarbonyl (Boc) group is not merely a passive placeholder; it plays an active and critical role in directing the selectivity of reactions involving the 3-aminopyrrolidine (B1265635) scaffold. Its primary function is to decrease the nucleophilicity of the amine, effectively converting it into a carbamate (B1207046) that is unreactive towards most electrophiles and stable under basic conditions. organic-chemistry.orgresearchgate.net This inactivation is fundamental to achieving chemoselectivity, as it allows transformations to occur at other positions of the molecule without interference from the otherwise reactive amino group. organic-chemistry.org
Beyond simple inactivation, the Boc group can actively direct the regioselectivity of a reaction. Studies on the lithiation of N-Boc-pyrrolidines have shown that the protecting group can exert "complex induced proximity effects." acs.org In these cases, the carbonyl oxygen of the Boc group coordinates to the lithium cation of the base (like s-butyllithium), directing the deprotonation to an adjacent carbon atom on the pyrrolidine (B122466) ring. acs.org This directed metalation is a powerful strategy for creating a specific regioisomer that might not be accessible through other means. Furthermore, selectivity can be achieved even during the deprotection step itself; for example, specific reagents like ZnBr₂ can selectively cleave secondary N-Boc groups while leaving primary ones intact, and certain clays (B1170129) can remove aromatic N-Boc groups in the presence of aliphatic N-Boc groups. jk-sci.com
Table 1: Influence of the Boc Group on Reaction Selectivity
| Influence Type | Description | Example |
| Chemoselectivity (Inactivation) | The Boc group renders the protected amine non-nucleophilic, allowing other functional groups to react selectively. organic-chemistry.org | Modification of other parts of the pyrrolidine ring without affecting the protected amine. |
| Orthogonal Protection | The Boc group is stable to bases and hydrogenation but labile to acid, allowing for selective deprotection when other groups (like Fmoc or Cbz) are present. organic-chemistry.orgtotal-synthesis.com | Selective removal of a base-labile Fmoc group while the acid-labile Boc group remains. |
| Regioselectivity (Directing Group) | The Boc group can coordinate with reagents to direct a reaction to a specific position on the pyrrolidine ring. acs.org | Directed ortho-metalation (DoM) where lithiation occurs adjacent to the N-Boc group. |
| Stereoselectivity | The steric bulk and coordinating ability of the Boc group can influence the stereochemical outcome of reactions at adjacent chiral centers. acs.org | Asymmetric deprotonation using a chiral base, where the Boc group contributes to the stereoselective environment. |
Mechanistic Analysis of Boc Deprotection Strategies
The removal of the Boc group is a cornerstone of its utility, and the mechanism of this process has been thoroughly investigated. The strategy chosen for deprotection is critical, as it must be effective without compromising other sensitive functionalities within the molecule.
The most common method for cleaving the N-Boc group is acidolysis, typically using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). jk-sci.comyoutube.com The mechanism proceeds through a well-defined pathway: commonorganicchemistry.commasterorganicchemistry.com
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by the acid. commonorganicchemistry.commasterorganicchemistry.com
Cation Formation: This initial protonation weakens the carbonate structure, leading to the departure of a stable tert-butyl cation. commonorganicchemistry.com
Carbamic Acid Intermediate: The departure of the cation leaves behind a carbamic acid derivative of the pyrrolidine. jk-sci.comcommonorganicchemistry.com
Decarboxylation: Carbamic acids are inherently unstable and rapidly undergo decarboxylation, releasing carbon dioxide gas and liberating the free amine. commonorganicchemistry.commasterorganicchemistry.com The final product is the ammonium (B1175870) salt corresponding to the acid used (e.g., the hydrochloride or trifluoroacetate (B77799) salt).
While acidolysis is prevalent, alternative conditions have been developed for substrates where strong acid is detrimental. For particularly stubborn or sterically hindered Boc groups, specialized reagents may be required. researchgate.net In syntheses involving other acid-sensitive groups, such as tert-butyl esters, milder or more selective reagents are necessary. For example, bismuth(III) trichloride (B1173362) in an acetonitrile (B52724)/water mixture has been used for the selective deprotection of N-Boc groups without affecting other acid-labile functionalities. researchgate.net
Table 2: Mechanism of Acid-Catalyzed Boc Deprotection
| Step | Description | Key Species |
| 1 | Protonation of the Boc group's carbonyl oxygen by a strong acid (e.g., HCl, TFA). | Protonated N-Boc-pyrrolidine |
| 2 | Cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation. | tert-Butyl cation, Carbamic acid |
| 3 | Spontaneous decarboxylation of the unstable carbamic acid intermediate. | Free amine, Carbon dioxide (CO₂) |
| 4 | Protonation of the liberated amine by the acid medium. | Pyrrolidinium salt |
Reaction Kinetics and Thermodynamic Considerations in Synthetic Pathways
While detailed quantitative kinetic data for reactions involving 3-(Boc-amino)pyrrolidine hydrochloride are not always available, thermodynamic principles provide significant insight into the driving forces of its synthesis and deprotection.
The deprotection of the Boc group is a thermodynamically favorable process, largely driven by the formation of highly stable products. commonorganicchemistry.com The cleavage reaction results in the formation of a stable tertiary carbocation (the tert-butyl cation) and the irreversible loss of carbon dioxide gas. total-synthesis.comcommonorganicchemistry.com According to Le Châtelier's principle, the evolution of a gas drives the reaction equilibrium toward completion, making the deprotection step efficient and high-yielding under the right conditions. commonorganicchemistry.com
In some synthetic pathways, reaction conditions can be manipulated to favor either the kinetic or thermodynamic product. For example, studies on the lithiation of N-Boc heterocycles have shown temperature-dependent regioselectivity. acs.org At lower temperatures, the reaction may favor the kinetically controlled product (the one that is formed fastest), whereas at higher temperatures, the system has enough energy to overcome a higher activation barrier to form the more stable, thermodynamically controlled product. acs.org This interplay allows chemists to select the desired isomer by carefully controlling the reaction temperature.
Table 3: Thermodynamic Factors in Boc-Related Reactions
| Reaction | Key Thermodynamic Factor | Consequence |
| Boc Protection | Formation of stable byproducts like t-butoxide and CO₂ from Boc anhydride. jk-sci.com | Drives the protection reaction forward. |
| Boc Deprotection (Acidolysis) | Formation of a stable tertiary carbocation and irreversible loss of gaseous CO₂. total-synthesis.comcommonorganicchemistry.com | Makes the deprotection process highly favorable and essentially irreversible. |
| Regioselective Lithiation | Relative stability of possible carbanion intermediates and final products. | Allows for kinetic vs. thermodynamic control by adjusting reaction temperature. acs.org |
Investigations into Regio- and Stereochemical Control
Achieving precise control over the three-dimensional arrangement of atoms (stereochemistry) and the site of reaction (regiochemistry) is paramount in the synthesis of complex molecules. The chiral nature of this compound makes it a valuable precursor for asymmetric synthesis.
Investigations have shown that the Boc group is instrumental in controlling stereochemical outcomes. In asymmetric deprotonations, the combination of a chiral base and the N-Boc group can lead to highly enantioselective substitutions on the pyrrolidine ring. acs.org The Boc group helps create a rigid, chiral environment around the reaction center, favoring attack from one face of the molecule over the other.
Similarly, high levels of stereocontrol have been achieved in nucleophilic additions. In the synthesis of neuronal nitric oxide synthase inhibitors, the reaction of a dianion with a Boc-protected azabicyclo[3.1.0]hexane precursor selectively generated the trans-alcohol product. nih.gov In other work, the synthesis of pyrrolidine stereoisomers from carbohydrate-derived nitrones showed that the addition of nucleophiles like trimethylsilyl (B98337) cyanide proceeds with high trans-diastereoselectivity. nih.gov
Catalyst-tuned reactions have also emerged as a powerful tool for regiochemical control. By selecting the appropriate transition metal catalyst (e.g., cobalt or nickel), hydroalkylation reactions of 3-pyrrolines can be directed to yield either C2-alkylated or C3-alkylated pyrrolidine products with high regio- and enantioselectivity. organic-chemistry.org These methods provide access to a diverse range of substituted pyrrolidine scaffolds from common precursors.
Table 4: Strategies for Regio- and Stereochemical Control
| Control Type | Strategy | Mechanism/Principle |
| Stereocontrol | Asymmetric deprotonation using a chiral base. acs.org | The Boc group and chiral ligand create a defined chiral pocket, directing the approach of the electrophile. |
| Stereocontrol | Substrate-controlled diastereoselective addition. nih.govnih.gov | The existing stereocenters and protecting groups on the pyrrolidine ring block one face, forcing the incoming group to add to the less hindered side. |
| Regiocontrol | Catalyst-tuned hydroalkylation. organic-chemistry.org | The choice of metal catalyst (e.g., Co vs. Ni) dictates whether the reaction occurs at the C2 or C3 position of a pyrroline. |
| Regiocontrol | Temperature-dependent lithiation. acs.org | Exploits the difference between the kinetic and thermodynamic products, where different regioisomers are favored at different temperatures. |
Advanced Applications in Organic Synthesis and Medicinal Chemistry Research
3-(Boc-amino)pyrrolidine Hydrochloride as a Chiral Building Block
As a chiral compound, this compound is instrumental in asymmetric synthesis, providing a reliable means to create enantiomerically pure substances, which is a critical aspect of drug formulation. chemimpex.com The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective reactions, thereby enhancing the efficiency of multi-step synthetic sequences. chemimpex.com This chiral pyrrolidine (B122466) derivative serves as a crucial building block in the synthesis of a wide array of pharmaceuticals and bioactive molecules. chemimpex.com
The pyrrolidine ring is a prevalent nitrogen heterocycle utilized by medicinal chemists to develop compounds for treating human diseases. nih.gov this compound serves as a key intermediate in the synthesis of various pharmacologically active compounds. For instance, it is employed in the preparation of 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine (B3350098) derivatives, which act as potent inhibitors of EGFR tyrosine kinase. coreychem.com Additionally, it is a building block for N-benzyl-3-sulfonamidopyrrolidines, which have been identified as potent inhibitors of bacterial cell division. coreychem.com The versatility of this compound extends to its use in creating diverse molecular scaffolds aimed at exploring new therapeutic targets.
| Bioactive Molecule Class | Example Application | Reference |
| EGFR Tyrosine Kinase Inhibitors | Synthesis of 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine derivatives | coreychem.com |
| Bacterial Cell Division Inhibitors | Preparation of N-benzyl-3-sulfonamidopyrrolidines | coreychem.com |
The chiral nature of this compound is fundamental to its application in asymmetric synthesis, enabling the production of enantiomerically pure compounds. chemimpex.comchemimpex.com This is of paramount importance in the development of safe and effective drugs, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities. chemimpex.com The compound is utilized in asymmetric lithiation-substitution reactions of N-Boc heterocycles, which can deliver functionalized N-Boc heterocycles in high yield and enantiomeric ratio. Furthermore, it can be used to prepare aminopyrrolidine scaffolds for asymmetric Morita-Baylis-Hillman reactions. coreychem.com
Chiral pyrrolidines are a cornerstone of modern asymmetric organocatalysis, a field that has seen tremendous growth as a powerful tool for constructing complex molecular architectures. unibo.itmdpi.com Substituted chiral pyrrolidines are among the most common heterocyclic structural motifs present in biologically active compounds and also serve as crucial building blocks in organic synthesis. unibo.itmdpi.com The pyrrolidine scaffold, derivable from 3-(Boc-amino)pyrrolidine, is a privileged motif in aminocatalysis. nih.gov These organocatalysts are effective in promoting various chemical transformations, such as the Michael addition of aldehydes to nitroolefins, with high enantioselectivities. nih.gov
Medicinal Chemistry Applications and Drug Discovery Research
The pyrrolidine scaffold is widely recognized for its significance in drug discovery, offering a three-dimensional structure that can effectively explore pharmacophore space. nih.govnih.gov This structural feature, combined with the presence of chiral centers, is essential for enhancing the "drug-like" properties of new bioactive molecules. nih.gov
The concept of "privileged structures" in medicinal chemistry highlights scaffolds that can bind to multiple biological targets. unife.it The pyrrolidine ring is considered such a privileged scaffold. unife.it Researchers have designed novel pyrrolidine scaffolds to improve the selectivity and metabolic stability of drug candidates. For example, the introduction of a pyrrolidine moiety to constrain the acyclic ethanolamine core of β3-adrenergic receptor agonists has been shown to maintain functional potency with improved selectivity. nih.gov This approach demonstrates the utility of the pyrrolidine core in the rational design of new drug-candidate prototypes. unife.it
| Scaffold Design Strategy | Therapeutic Target | Desired Improvement | Reference |
| Constraining acyclic ethanolamine core with a pyrrolidine ring | β3-adrenergic receptor | Improved selectivity and metabolic stability | nih.gov |
3-(Boc-amino)pyrrolidine serves as a key intermediate in the development of drugs targeting neurological disorders. chemimpex.com The pyrrolidine ring is a component of various compounds designed to modulate serotonergic function for the potential treatment of mental disorders. nih.gov Pyrrolidine-2,5-dione derivatives, for instance, have been investigated for their anticonvulsant activity in the treatment of epilepsy. nih.gov The stereochemistry of the pyrrolidine ring is a critical factor, as different stereoisomers can lead to different biological profiles due to varying binding modes with enantioselective proteins. nih.govnih.gov
Development of Enzyme Inhibitors (e.g., DPP-4 Inhibitors, EGFR Tyrosine Kinase Inhibitors, DNA Gyrase Inhibitors)
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in the core of potent and selective enzyme inhibitors. 3-(Boc-amino)pyrrolidine serves as a crucial starting material for the synthesis of several classes of these inhibitors, providing a rigid and stereochemically defined framework for orienting functional groups toward their target binding sites.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: DPP-4 inhibitors are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes. They function by preventing the degradation of incretin hormones like GLP-1, which in turn enhances glucose-dependent insulin secretion. The 3-aminopyrrolidine (B1265635) moiety is a cornerstone in the design of many DPP-4 inhibitors, where it mimics the N-terminal portion of the natural peptide substrates. The synthesis of various potent DPP-4 inhibitors often involves derivatives of 3-aminopyrrolidine to interact with key residues in the enzyme's active site.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors: EGFR is a critical target in oncology, and its inhibition can halt the proliferation of cancer cells. Research has demonstrated that (S)-3-(Boc-amino)pyrrolidine is a valuable building block for preparing 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine derivatives, which act as potent and irreversible EGFR tyrosine kinase inhibitors. A study detailed the design and synthesis of such compounds, with one promising agent, compound 25h , showing potent inhibitory activity against both wild-type (EGFRL858R) and mutant (EGFRL858R/T790M) forms of the enzyme, indicating its potential to overcome acquired resistance. nih.gov
DNA Gyrase Inhibitors: DNA gyrase is an essential bacterial enzyme that modulates DNA topology and is a validated target for antibiotics. The chiral intermediate (R)-3-(Boc-amino)pyrrolidine is utilized in the synthesis of N-benzyl-3-sulfonylpyrrolidines, also known as gyramides, which have demonstrated activity as DNA gyrase inhibitors and can inhibit bacterial cell division. The pyrrolidine core serves as a molecular scaffold for positioning the necessary functional groups to interact with the enzyme.
| Inhibitor Class | Enzyme Target | Role of 3-(Boc-amino)pyrrolidine | Example Application / Finding |
|---|---|---|---|
| DPP-4 Inhibitors | Dipeptidyl Peptidase-4 (DPP-4) | Core scaffold mimicking the N-terminus of natural substrates. | Used in the synthesis of various gliptins and related analogues for type 2 diabetes. |
| EGFR-TKIs | Epidermal Growth Factor Receptor (EGFR) | Chiral building block for pyrido[3,4-d]pyrimidine derivatives. Current time information in Ottawa, CA. | Synthesis of irreversible inhibitors active against T790M resistance mutation. nih.gov |
| DNA Gyrase Inhibitors | Bacterial DNA Gyrase | Intermediate for N-benzyl-3-sulfonylpyrrolidines (gyramides). | Development of novel antibacterial agents that inhibit cell division. |
Exploration in the Context of Dual Kinase Inhibition (e.g., Abl and PI3K Inhibitors)
The concept of dual-target inhibitors has gained significant traction in drug discovery as a strategy to overcome drug resistance and improve therapeutic efficacy. Based on the compensatory effect of Phosphoinositide 3-kinase (PI3K) on Abelson murine leukemia viral oncogene homolog 1 (Abl) inhibition in cancers like Chronic Myeloid Leukemia (CML), researchers have explored compounds that can inhibit both kinases simultaneously. nih.gov
A study identified the (S)-3-aminopyrrolidine scaffold as a promising foundation for novel Abl and PI3K dual inhibitors. nih.gov A series of compounds were synthesized and tested, with most demonstrating promising cytotoxicity against the K562 CML cell line and moderate inhibitory activity against both Abl and PI3K kinases. Molecular docking studies suggested that these compounds could bind to both enzymes, and their cytotoxic effects were likely due to the collective inhibition of both targets. nih.gov This research highlights the utility of the 3-aminopyrrolidine core in designing multi-target agents.
| Research Area | Key Finding | Significance |
|---|---|---|
| Scaffold Identification | (S)-3-aminopyrrolidine was identified as a novel scaffold for dual Abl and PI3K inhibitors. nih.gov | Provides a new chemical starting point for multi-target drug design in oncology. |
| Biological Activity | Synthesized compounds showed cytotoxicity against the K562 leukemia cell line. nih.gov | Demonstrates potential therapeutic effect against CML. |
| Mechanism of Action | Compounds exhibited moderate inhibition of both Abl and PI3K kinases. nih.gov | The cytotoxic effect is attributed to the dual inhibition mechanism. nih.gov |
| Molecular Modeling | Docking studies confirmed that the compounds could bind to both Abl and PI3K. nih.gov | Supports the experimental findings and provides a rationale for the observed dual activity. |
Contribution to Drug Delivery Systems and Biocompatible Polymers
The inherent biocompatibility of the pyrrolidine ring, a core structure of the natural amino acid proline, makes its derivatives attractive for creating advanced drug delivery systems and biocompatible polymers. researchgate.net Polymers derived from amino acids are noted for features like biocompatibility and controlled degradability. nih.gov
Applications in Peptide Chemistry and Peptide Coupling Reactions
The use of protected amino acid derivatives is fundamental to modern peptide synthesis. This compound, with its pre-installed Boc protecting group on a chiral scaffold, offers distinct advantages in the construction of complex peptides and peptidomimetics.
Efficiency Enhancement in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), the tert-butyloxycarbonyl (Boc) group is a widely used temporary protecting group for the alpha-nitrogen of amino acids. peptide.compeptide.com By using 3-(Boc-amino)pyrrolidine as a building block, chemists can introduce a constrained, non-natural amino acid-like residue into a peptide chain efficiently. chemimpex.com The Boc group allows for selective reactions and streamlines the synthetic route by providing the 3-amino group in a protected form, ready for incorporation using standard coupling protocols, while the secondary amine in the ring can be used for subsequent modifications. chemimpex.com This approach enhances the efficiency of peptide assembly by reducing the number of synthetic steps required compared to synthesizing and protecting a similar scaffold from scratch. chemimpex.com
Integration into PROTAC Molecule Synthesis
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system. nih.gov A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical component, and its composition and length heavily influence the PROTAC's efficacy.
Mono-Boc-protected diamines, such as 3-(Boc-amino)pyrrolidine, are valuable building blocks for constructing these linkers. After deprotection of the Boc group, the primary amine can be coupled to an E3 ligase ligand, while the secondary amine of the pyrrolidine ring can be connected to the target protein ligand (or vice versa), forming part of the linker structure. The pyrrolidine ring provides a degree of rigidity and defined stereochemistry to the linker, which can be crucial for achieving the optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase. Platforms for the rapid synthesis of PROTACs often utilize libraries of linkers containing amine functional groups for efficient coupling reactions. nih.gov
| Component | Function | Advantage of Using 3-(Boc-amino)pyrrolidine |
|---|---|---|
| PROTAC Linker | Connects the target protein ligand to the E3 ligase ligand. | Provides a structurally defined, chiral building block for the linker. |
| Synthetic Intermediate | Acts as a mono-protected diamine for sequential coupling reactions. | Facilitates controlled, stepwise assembly of the PROTAC molecule. |
| Ternary Complex Formation | The linker's structure influences the stability and conformation of the ternary complex. | The rigid pyrrolidine scaffold can help pre-organize the ligands for effective binding. |
Analytical and Characterization Methodologies in Research
Spectroscopic Techniques for Structural Elucidation of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of 3-(Boc-amino)pyrrolidine. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structure confirmation. frontiersin.org
In ¹H NMR spectra of 3-(Boc-amino)pyrrolidine derivatives, characteristic signals confirm the presence of key structural motifs. The tert-butoxycarbonyl (Boc) protecting group exhibits a prominent singlet peak around 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group. chemicalbook.comchemicalbook.com The protons on the pyrrolidine (B122466) ring appear as a series of multiplets in the region of approximately 1.5 to 3.7 ppm. chemicalbook.com The specific chemical shifts and coupling patterns of these ring protons are crucial for determining the substitution pattern and relative stereochemistry of the derivatives. frontiersin.org The presence of cis and trans carbamate (B1207046) rotamers can sometimes lead to signal broadening or the appearance of multiple sets of signals for the pyrrolidine ring and the Boc group. nih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. mdpi.com Key signals for 3-(Boc-amino)pyrrolidine derivatives include:
Boc Carbonyl Carbon (C=O): A signal in the downfield region, typically around 155-158 ppm. nih.gov
Boc Quaternary Carbon (C(CH₃)₃): A peak at approximately 79-81 ppm. nih.gov
Boc Methyl Carbons (C(CH₃)₃): A sharp signal around 28.5 ppm. nih.gov
Pyrrolidine Ring Carbons: These carbons resonate in the range of approximately 25-60 ppm. The exact chemical shifts are sensitive to the conformation of the five-membered ring and the nature of other substituents. frontiersin.orgmdpi.com
Researchers utilize advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish connectivity between protons and carbons, confirming the complete structural assignment of complex derivatives.
Table 1: Typical NMR Chemical Shifts for 3-(Boc-amino)pyrrolidine Scaffolds
| Group | Nucleus | Typical Chemical Shift (ppm) | Description |
| tert-butyl | ¹H | ~1.4 (singlet) | Represents the 9 protons of the Boc group. chemicalbook.com |
| Pyrrolidine CH₂ | ¹H | ~1.5 - 3.7 (multiplets) | Protons on the pyrrolidine ring. chemicalbook.com |
| Pyrrolidine CH-N(Boc) | ¹H | Varies with substitution | Proton at the position of the Boc-amino group. |
| Boc Carbonyl | ¹³C | ~155 - 158 | Carbonyl carbon of the carbamate. nih.gov |
| Boc Quaternary C | ¹³C | ~79 - 81 | Central carbon of the tert-butyl group. nih.gov |
| Boc Methyls | ¹³C | ~28.5 | Methyl carbons of the Boc group. nih.gov |
| Pyrrolidine Carbons | ¹³C | ~25 - 60 | Carbons forming the pyrrolidine ring. mdpi.com |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For derivatives of 3-(Boc-amino)pyrrolidine, MS is crucial for confirming the successful outcome of a chemical reaction.
Using techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is typically observed, allowing for the direct confirmation of the molecular weight of the derivative. nih.gov A characteristic fragmentation pattern for Boc-protected amines involves the loss of the Boc group. This can occur through the cleavage of the carbamate bond, often resulting in significant fragment ions corresponding to the loss of tert-butyl (57 Da) or the entire Boc group (100 Da). nih.gov For instance, analysis of Boc-protected compounds can show pyrolysis or in-source fragmentation, leading to the detection of the deprotected amine. nih.gov This fragmentation behavior provides strong evidence for the presence of the Boc-protecting group on the pyrrolidine scaffold. High-resolution mass spectrometry (HRMS) can further provide the exact mass of the molecule, which allows for the determination of its elemental formula with high confidence. nih.gov
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for assessing the purity of chemical compounds. For chiral molecules like the derivatives of 3-(Boc-amino)pyrrolidine, specialized chiral chromatography is essential for determining the enantiomeric excess (ee), which is a critical measure of optical purity. heraldopenaccess.us
The separation of enantiomers is a significant challenge because they possess identical physical properties in an achiral environment. researchgate.net Chiral HPLC overcomes this by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. sigmaaldrich.comnih.gov
For the analysis of 3-(Boc-amino)pyrrolidine and its analogs, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely and effectively used. nih.govwindows.net Columns like Chiralpak® and Lux® are common choices. The separation is typically achieved under reversed-phase or polar organic modes. sigmaaldrich.comwindows.net The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer or an alcohol. sigmaaldrich.com The choice of CSP and mobile phase composition is critical and must be optimized to achieve baseline separation of the enantiomers. nih.gov Once separated, the enantiomeric excess can be accurately calculated by comparing the peak areas of the two enantiomers detected by a UV or other suitable detector. uma.es
In some cases, direct analysis of 3-(Boc-amino)pyrrolidine or its deprotected form, 3-aminopyrrolidine (B1265635), can be challenging. The parent amine lacks a strong chromophore, making UV detection at standard wavelengths difficult and insensitive. google.com Furthermore, enhancing the separation of enantiomers can sometimes be achieved by converting them into diastereomers. Derivatization is a chemical modification process used to overcome these analytical hurdles. researchgate.net
One common strategy is pre-column derivatization, where the analyte is reacted with a specific reagent before injection into the HPLC system. For purity analysis, 3-aminopyrrolidine hydrochloride can be derivatized with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) to form 3-(Boc-amino)pyrrolidine itself. google.com This introduces the Boc group, which, although not a strong chromophore, allows for UV detection at lower wavelengths (e.g., 210 nm) and improves chromatographic behavior on reversed-phase columns. google.com
For determining enantiomeric purity, chiral derivatizing agents (CDAs) are employed. acs.orgacs.org These are enantiomerically pure reagents that react with the amine to form a pair of diastereomers. Diastereomers have different physical properties and can be separated on standard, non-chiral HPLC columns. researchgate.net Commonly used CDAs for primary and secondary amines include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol (like N-acetyl-L-cysteine), and various chiral isocyanates or chloroformates. heraldopenaccess.usresearchgate.netresearchgate.netnih.gov This indirect approach provides a robust alternative to direct chiral HPLC for the enantioselective analysis of pyrrolidine-based compounds.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Routes with Enhanced Sustainability
The chemical industry's increasing emphasis on green chemistry is driving research away from traditional synthetic methods that often involve harsh conditions and hazardous reagents. nih.govnih.gov Future efforts in synthesizing 3-(Boc-amino)pyrrolidine and its parent amine will likely concentrate on sustainable approaches that offer improved efficiency and a reduced environmental footprint. nih.govrsc.org
Key areas of exploration include:
Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes, such as transaminases, offers a highly selective and environmentally benign route to chiral amines. tandfonline.comacs.org Chemoenzymatic strategies, which combine enzymatic steps with traditional chemical reactions, are particularly promising for producing optically pure aminopyrrolidines from simple, achiral starting materials or even biomass-derived furan (B31954) compounds. tandfonline.comgoogle.comnih.gov These methods can operate under mild conditions and significantly reduce chemical waste. tandfonline.comacs.org
Microwave-Assisted Organic Synthesis (MAOS): MAOS has been shown to increase the efficiency of pyrrolidine (B122466) synthesis by dramatically reducing reaction times. researchgate.net This technology supports the principles of green chemistry and will likely be further explored to optimize the production of 3-aminopyrrolidine (B1265635) precursors. nih.govresearchgate.net
Flow Chemistry: Continuous flow chemistry provides superior control over reaction parameters, leading to enhanced safety, efficiency, and scalability. nih.gov Applying flow processes to the synthesis of heterocyclic compounds like pyrrolidines can minimize waste and energy consumption. nih.govacs.org Research into thermal deprotection of Boc groups under continuous flow, for instance, demonstrates a move towards catalyst-free, cleaner reaction methodologies. acs.orgresearchgate.net
Green Solvents and Catalysts: A significant trend is the move towards using eco-friendly solvents like water or ethanol (B145695) and developing catalyst-free or heterogeneous catalysis systems. nih.govnih.govacs.org For example, three-component domino reactions in an ethanol-water mixture have been used to create complex pyrrolidine-fused structures without the need for toxic solvents or purification via column chromatography. acs.org Similarly, the development of nickel single-atom catalysts on carbon nitride for C(sp²)–C(sp³) coupling highlights a move towards recyclable and efficient catalytic systems for creating complex molecules. google.com
The following table summarizes emerging sustainable synthetic strategies applicable to pyrrolidine synthesis.
| Strategy | Key Advantages | Relevant Research Focus |
| Chemoenzymatic Synthesis | High stereoselectivity, mild reaction conditions, reduced waste. tandfonline.comacs.org | Production of chiral amines from biomass; coupling enzymatic and chemical steps. tandfonline.comgoogle.comnih.gov |
| Microwave-Assisted Synthesis | Increased reaction rates, higher yields, improved efficiency. researchgate.net | Optimization of pyrrolidine ring formation and functionalization. nih.govresearchgate.net |
| Flow Chemistry | Enhanced safety and control, scalability, reduced waste. nih.gov | Continuous production and in-line purification/derivatization. nih.govacs.org |
| Green Catalysis | Use of recyclable catalysts, reduction of toxic reagents, novel reaction pathways. acs.orggoogle.com | Catalyst-free domino reactions, heterogeneous catalysis, use of water/ethanol as solvents. nih.govacs.org |
Development of Advanced Derivatization Strategies for Specific Research Goals
As a versatile scaffold, 3-(Boc-amino)pyrrolidine hydrochloride is a starting point for a vast array of derivatives. Future research will focus on more sophisticated and targeted derivatization strategies to access novel chemical space and create molecules with highly specific functions.
Emerging strategies include:
Direct C-H Functionalization: A major goal in modern organic synthesis is the direct functionalization of carbon-hydrogen bonds, as it provides a more atom-economical route to complex molecules. Recent studies have shown the feasibility of asymmetric C-H functionalization at the α-nitrogen position of N-Boc-protected pyrrolidines using dirhodium catalysts. nih.govacs.org This allows for the direct introduction of aryl groups with high stereocontrol, bypassing more traditional multi-step functionalization routes. nih.govacs.org Further development of directing groups, such as improved aminoquinoline amides, is enhancing the rate and selectivity of C-H arylation at other positions on the pyrrolidine ring. acs.org
Redox-Neutral Coupling Reactions: Developing redox-neutral methods for functionalization is a key trend. For instance, the direct α-C–H arylation of pyrrolidines has been achieved using boronic acids as nucleophiles in a one-pot method, offering a greener alternative to metal-mediated cross-coupling reactions. rsc.org
Scaffold-Based Inhibitor Design: The 3-aminopyrrolidine moiety is increasingly used as a central scaffold for designing dual-target or multi-target inhibitors. By strategically adding different functional groups to the pyrrolidine nitrogen and the amino group, researchers can create libraries of compounds aimed at specific biological targets. This approach has been used to develop potential dual inhibitors of Abl and PI3K kinases. nih.gov
Derivatization for Analytical Purposes: The amino group of 3-aminopyrrolidine can be functionalized to create highly sensitive analytical reagents. For example, a derivative, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine, was developed as a derivatization agent that enhances the detection and enantiomeric separation of chiral carboxylic acids in biological samples using LC/ESI-MS/MS. nih.govresearchgate.net
The table below outlines advanced derivatization approaches and their potential applications.
| Derivatization Strategy | Description | Application Goal |
| Direct C-H Functionalization | Activation and functionalization of a C-H bond without a pre-installed functional group. acs.orgnih.gov | Rapid synthesis of complex, pharmaceutically relevant pyrrolidines. nih.govacs.org |
| Redox-Neutral Arylation | Introduction of an aryl group at the α-position without an external oxidant or reductant. rsc.org | Greener synthesis of α-aryl-substituted pyrrolidine alkaloids and drug analogues. rsc.org |
| Dual-Target Scaffolding | Using the pyrrolidine core to orient functional groups towards two different biological targets. nih.gov | Development of novel dual kinase inhibitors for cancer therapy. nih.gov |
| Analytical Tagging | Attaching a reporter group to facilitate sensitive detection and chiral separation. nih.govresearchgate.net | Ultrasensitive quantification of chiral molecules in bioanalysis. nih.govresearchgate.net |
Computational Chemistry Approaches for Understanding Molecular Interactions and Design
Computational chemistry is becoming an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions before undertaking costly and time-consuming laboratory synthesis. Future research on 3-(Boc-amino)pyrrolidine derivatives will increasingly rely on these in silico methods.
Key computational approaches include:
Molecular Dynamics (MD) Simulations: MD simulations allow researchers to study the dynamic behavior of a ligand-protein complex over time. This method has been used to validate the stability of pyrrolidine derivatives within the binding sites of targets like acetylcholinesterase and Myeloid cell leukemia-1 (Mcl-1). researchgate.netnih.govtandfonline.com Future studies will use MD to predict the binding stability of novel derivatives of 3-(Boc-amino)pyrrolidine with emerging therapeutic targets.
Density Functional Theory (DFT): DFT calculations are employed to understand the intrinsic electronic and conformational properties of molecules. acs.orgnih.gov For the pyrrolidine ring, DFT has been used to reinvestigate its pseudorotational process and determine the most stable conformer. acs.org Such studies can help rationalize the reactivity and stereoselectivity observed in synthetic reactions, such as the difference in reactivity between various carbene precursors in C-H functionalization reactions. nih.govacs.org
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR modeling, using techniques like CoMFA and CoMSIA, helps to establish a statistical correlation between the structural features of a series of compounds and their biological activity. tandfonline.com This has been applied to pyrrolidine derivatives to identify the key structural requirements for designing novel Mcl-1 inhibitors. tandfonline.comnih.gov This approach will be vital for rationally designing new derivatives of 3-(Boc-amino)pyrrolidine with improved potency and selectivity.
Pharmacophore Modeling and Virtual Screening: Computational models can be built based on the known interactions of active compounds, creating a pharmacophore that can be used to screen large chemical databases for new potential hits. This has been successfully used to identify pyrrolidine-2,3-dione (B1313883) derivatives as potential inhibitors of the Cdk5/p25 complex, which is relevant to Alzheimer's disease. nih.gov
This table highlights the application of computational methods in the study of pyrrolidine derivatives.
| Computational Method | Purpose | Example Application |
| Molecular Dynamics (MD) | Simulating the movement and interaction of molecules over time to assess binding stability. researchgate.netnih.gov | Confirming stable binding of pyrrolidine inhibitors in the active site of Mcl-1 or AChE. researchgate.netnih.govtandfonline.com |
| Density Functional Theory (DFT) | Calculating electronic structure to understand conformation, stability, and reaction mechanisms. acs.orgnih.gov | Determining the most stable conformation of the pyrrolidine ring and rationalizing reaction outcomes. acs.orgnih.gov |
| 3D-QSAR | Correlating 3D molecular properties with biological activity to guide inhibitor design. tandfonline.com | Identifying key steric and electronic features for potent Mcl-1 inhibition by pyrrolidine derivatives. tandfonline.comnih.gov |
| Pharmacophore Modeling | Identifying essential structural features for biological activity to screen for new compounds. nih.gov | Discovering novel pyrrolidine-based scaffolds for inhibiting the Cdk5/p25 complex. nih.gov |
Expanding the Scope of Biological and Pharmacological Applications
The 3-aminopyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds targeting a wide range of diseases. nih.govnih.govfrontiersin.org Future research will undoubtedly expand its application to novel biological targets and therapeutic areas, driven by its favorable physicochemical properties and synthetic tractability.
Emerging therapeutic areas and targets for 3-aminopyrrolidine derivatives include:
Oncology: Beyond established targets like EGFR tyrosine kinase, derivatives are being explored as inhibitors of other key cancer-related proteins. sigmaaldrich.com Research has identified derivatives as potent antagonists of chemokine receptor 2 (CCR2), which is involved in inflammation and cancer metastasis. nih.gov Furthermore, derivatives have been designed as Mcl-1 inhibitors to induce apoptosis in cancer cells and as dual Abl/PI3K inhibitors for chronic myeloid leukemia. nih.govnih.gov
Central Nervous System (CNS) Disorders: The pyrrolidine scaffold is a common feature in drugs targeting the CNS. nih.gov Novel 3-aminopyrrolidine derivatives are being rationally designed as antagonists for the neurokinin-3 (NK-3) receptor, with potential applications as antipsychotics. nih.gov Recently, macrocyclic derivatives of 3-aminopyrrolidine have been disclosed as orexin (B13118510) receptor agonists, a promising new approach for treating sleep disorders like narcolepsy. nih.gov
Infectious Diseases: The core structure is a building block for potent inhibitors of bacterial cell division, representing a continuing area of interest for developing new antibiotics. sigmaaldrich.com
Metabolic and Inflammatory Diseases: Polyhydroxylated pyrrolidines, which can be synthesized from aminopyrrolidine precursors, are being investigated as dual-target inhibitors of enzymes like α-glucosidase and aldose reductase for the treatment of metabolic diseases. nih.gov
The following table lists some emerging applications and the corresponding biological targets for derivatives of 3-aminopyrrolidine.
| Therapeutic Area | Biological Target/Application | Example Derivative Class |
| Oncology | Mcl-1 (Apoptosis Regulator) | Pyrrolidine-based inhibitors nih.govtandfonline.com |
| CCR2 (Chemokine Receptor) | 3-Aminopyrrolidine carbocycles nih.gov | |
| Abl/PI3K (Kinases) | (S)-3-Aminopyrrolidine derivatives nih.gov | |
| CNS Disorders | Neurokinin-3 (NK-3) Receptor | Piperidine-substituted pyrrolidines nih.gov |
| Orexin Receptors (OX1/OX2) | 3-Aminopyrrolidine macrocycles nih.gov | |
| Infectious Diseases | Bacterial Cell Division | N-benzyl-3-sulfonamidopyrrolidines sigmaaldrich.com |
| Metabolic Diseases | α-Glucosidase / Aldose Reductase | Polyhydroxylated pyrrolidines nih.gov |
Q & A
Q. What are the key steps and challenges in synthesizing 3-(Boc-amino)pyrrolidine hydrochloride with high enantiomeric purity?
Methodological Answer:
- Synthetic Route : Start with enantiomerically pure pyrrolidine (R or S configuration). Introduce the Boc (tert-butoxycarbonyl) protecting group via reaction with Boc anhydride in a basic medium (e.g., NaHCO₃/DCM) .
- Chiral Integrity : Use chiral auxiliaries or catalysts to minimize racemization during Boc protection. For example, (R)- or (S)-pyrrolidine derivatives require strict control of reaction temperature (<25°C) and pH (neutral to slightly basic) .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (MeOH/Et₂O) to isolate the hydrochloride salt. Purity >90% is achievable, as reported in commercial batches .
Q. Which analytical techniques are recommended for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify Boc group integration (e.g., tert-butyl peak at δ 1.4 ppm) and pyrrolidine ring protons (δ 3.0–3.5 ppm) .
- HPLC-MS : Reverse-phase C18 column (ACN/H₂O + 0.1% TFA) for purity assessment. Mass spec (ESI+) should show [M+H]⁺ at m/z 231.2 (free base) .
- Chiral HPLC : Use a Chiralpak® AD-H column to confirm enantiomeric excess (ee >98% for pharmaceutical-grade material) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported purity levels (e.g., 90% vs. 95%) across different batches?
Methodological Answer:
- Orthogonal Validation : Combine HPLC (for organic impurities) with ion chromatography (for counterion analysis, e.g., Cl⁻ content) .
- Thermogravimetric Analysis (TGA) : Detect residual solvents (e.g., DCM or MeOH) that may artificially inflate purity readings .
- Batch Comparison : Cross-reference CAS RNs (e.g., 122536-77-0 for R-enantiomer) to rule out supplier-specific impurities .
Q. What strategies prevent racemization during storage of enantiomerically pure this compound?
Methodological Answer:
- Storage Conditions : Store at 0–6°C in airtight, light-resistant containers under nitrogen to inhibit hydrolysis or thermal degradation .
- Stabilizers : Add molecular sieves (3Å) to absorb moisture, which accelerates Boc group cleavage .
- Stability Studies : Conduct accelerated aging tests (40°C/75% RH for 4 weeks) and monitor ee via chiral HPLC .
Q. How to design experiments assessing the compound’s thermal stability under catalytic or acidic conditions?
Methodological Answer:
- Thermal Gravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >150°C for Boc-protected amines) .
- Acid Hydrolysis : Expose to 1M HCl (rt, 1h) and quantify liberated pyrrolidine via GC-MS. Compare with Boc-deprotection kinetics .
- Catalytic Screening : Test metal catalysts (e.g., Pd/C) under hydrogenation conditions to evaluate Boc group robustness .
Q. What methodologies validate the compound’s compatibility with coupling reactions in peptide synthesis?
Methodological Answer:
- Amide Bond Formation : React with Fmoc-protected amino acids (EDC/HOBt activation) and monitor by LC-MS for side products (e.g., tert-butyl carbamate cleavage) .
- Solvent Compatibility : Use DMF or DCM (avoid THF, which may coordinate with Boc groups) .
- Scale-Up : Optimize equivalents (1.2–1.5x) to account for steric hindrance on the pyrrolidine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
